molecular formula C6H10O3 B7721374 alpha-Keto-beta-methylvaleric acid CAS No. 39748-49-7

alpha-Keto-beta-methylvaleric acid

Cat. No.: B7721374
CAS No.: 39748-49-7
M. Wt: 130.14 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-N
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Description

Significance as an Alpha-Keto Acid Metabolite

Alpha-keto acids, or 2-oxoacids, are organic compounds containing a carboxylic acid group and a ketone group on the carbon atom adjacent to the carboxyl group. wikipedia.orgtuscany-diet.net This structure makes them important hubs in various metabolic pathways. tuscany-diet.netnih.gov They are typically formed through the oxidative deamination or transamination of amino acids, a process where an amino group is removed, and in turn, they can act as precursors for the synthesis of amino acids. wikipedia.orgtuscany-diet.net

3-Methyl-2-oxovaleric acid is the alpha-keto acid analogue of isoleucine. nih.govnih.govumaryland.edu Its significance lies in its position as a direct metabolite of this essential amino acid. rupahealth.com The broader family of alpha-keto acid dehydrogenase complexes, which includes the enzyme that processes 3-methyl-2-oxovaleric acid, are crucial checkpoints in metabolism, connecting the breakdown of amino acids, sugars, and fatty acids to mitochondrial energy production. nih.gov Disruptions in the metabolism of 3-methyl-2-oxovaleric acid can lead to its accumulation, which is a hallmark of certain inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). mtoz-biolabs.comrupahealth.com In this condition, elevated concentrations of this and other branched-chain keto acids can lead to severe neurological damage. healthmatters.iot3db.ca

Table 1: Properties of 3-Methyl-2-oxovaleric Acid

Property Value
Molecular Formula C₆H₁₀O₃
Molar Mass 130.14 g/mol
IUPAC Name 3-Methyl-2-oxopentanoic acid
Classification Alpha-keto acid, Branched-chain keto acid
Metabolic Precursor Isoleucine
Associated Disorder Maple Syrup Urine Disease (MSUD)

Data sourced from PubChem and other biochemical databases. nih.govmtoz-biolabs.com

Overview of its Position in Isoleucine Catabolism

The breakdown of the three branched-chain amino acids—isoleucine, leucine (B10760876), and valine—begins with a common two-step process. 3-Methyl-2-oxovaleric acid is a central molecule in the catabolic pathway of isoleucine. rupahealth.comwikipedia.org

The process begins with the reversible transamination of isoleucine. mtoz-biolabs.com This initial step is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT), which transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate (B1630785) and 3-methyl-2-oxovaleric acid. mtoz-biolabs.comnih.gov

The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxovaleric acid. wikipedia.org This reaction is carried out by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), a multi-subunit enzyme complex located in the inner mitochondrial membrane. rupahealth.comwikipedia.org The BCKDC converts 3-methyl-2-oxovaleric acid into α-methylbutyryl-CoA. wikipedia.org This product is then further metabolized in a series of reactions to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. mtoz-biolabs.com

A deficiency in the BCKDC enzyme complex impairs the breakdown of 3-methyl-2-oxovaleric acid and the other branched-chain keto acids. healthmatters.iohmdb.ca This impairment leads to the accumulation of these ketoacids and their corresponding amino acids in the blood, urine, and cerebrospinal fluid, which is characteristic of Maple Syrup Urine Disease (MSUD). mtoz-biolabs.comrupahealth.comt3db.ca

Table 2: Key Enzymes in the Metabolism of 3-Methyl-2-oxovaleric Acid

Enzyme Function Step in Pathway
Branched-chain amino acid aminotransferase (BCAT) Catalyzes the transfer of an amino group from isoleucine to form 3-methyl-2-oxovaleric acid. Formation
Branched-chain alpha-keto acid dehydrogenase complex (BCKDC) Catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxovaleric acid to α-methylbutyryl-CoA. Degradation

This table outlines the primary enzymes responsible for the formation and subsequent breakdown of 3-methyl-2-oxovaleric acid in isoleucine catabolism. mtoz-biolabs.comnih.govwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-oxopentanoic acid
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InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
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InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
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Related CAS

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate)
Record name alpha-Keto-beta-methylvaleric acid
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DSSTOX Substance ID

DTXSID50862670
Record name alpha-Keto-beta-methylvaleric acid
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Molecular Weight

130.14 g/mol
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Physical Description

White crystalline powder; slight fruity aroma
Record name 3-Methyl-2-oxopentanoic acid
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxopentanoic acid
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CAS No.

1460-34-0, 39748-49-7
Record name (±)-3-Methyl-2-oxovaleric acid
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Record name 3-ETHYL-3-METHYLPYRUVIC ACID
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Biosynthesis and Catabolic Pathways of 3 Methyl 2 Oxovaleric Acid

Formation via Branched-Chain Aminotransferase (BCAT) Activity

The initial step in the catabolism of isoleucine is a reversible transamination reaction that produces 3-Methyl-2-oxovaleric acid. nih.gov This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, branched-chain aminotransferase (BCAT). rupahealth.comnih.govfrontiersin.org During this process, the α-amino group of isoleucine is transferred to the α-keto acid, α-ketoglutarate. This transfer results in the synthesis of glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA) of isoleucine, which is 3-Methyl-2-oxovaleric acid. frontiersin.org

In mammals, two primary isoforms of BCAT exist, each with a distinct cellular location and tissue distribution, suggesting specialized metabolic roles. nih.govnih.govresearchgate.net

BCAT1 (Cytosolic): This isoform, encoded by the BCAT1 gene, has a restricted expression pattern, found predominantly in specialized tissues such as the brain and placenta. nih.govnih.gov In neural tissue, BCAT1 plays a significant role in the glutamate-glutamine cycle, contributing to the synthesis of the neurotransmitter glutamate. nih.gov

BCAT2 (Mitochondrial): Encoded by the BCAT2 gene, this isoform is located within the mitochondria and is widely expressed across most tissues, with skeletal muscle being a primary site of activity. nih.govwikipedia.org However, it is notably absent from the liver. nih.govresearchgate.net BCAT2 is considered the principal enzyme responsible for initiating the catabolism of BCAAs in peripheral tissues. nih.gov

Table 1: Comparison of Human Branched-Chain Aminotransferase (BCAT) Isoforms

Feature BCAT1 BCAT2
Cellular Location Cytosol nih.govresearchgate.net Mitochondria nih.govresearchgate.net
Gene BCAT1 nih.gov BCAT2 nih.govwikipedia.org
Tissue Distribution Restricted (e.g., brain, placenta) nih.govnih.gov Widespread (e.g., skeletal muscle), absent in liver nih.govresearchgate.net

| Primary Function | Neurotransmitter (glutamate) synthesis in specific tissues nih.gov | Initiation of BCAA catabolism in most peripheral tissues nih.gov |

The catalytic action of BCATs typically follows a bi-bi ping-pong kinetic mechanism. nih.gov The efficiency of this transamination is dependent on substrate concentrations, and studies have shown that high levels of BCKA substrates can lead to inhibition. frontiersin.org For example, research on a bacterial BCAT demonstrated pronounced substrate inhibition at concentrations of 3-methyl-2-oxopentanoic acid (an alternative name for 3-Methyl-2-oxovaleric acid) above 0.2 mM. frontiersin.org This phenomenon suggests a feedback regulation mechanism where the product can modulate its own rate of synthesis. The kinetic parameters of the enzyme, such as maximum velocity and substrate affinity, are also influenced by factors like pH. researchgate.net

Degradation by the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

Following its formation, 3-Methyl-2-oxovaleric acid is committed to an irreversible catabolic step: oxidative decarboxylation. nih.govdocumentsdelivered.com This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a large, mitochondrial inner membrane-bound multi-enzyme complex. rupahealth.comfrontiersin.orgdocumentsdelivered.com The BCKDC converts 3-Methyl-2-oxovaleric acid into 2-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. nih.gov

This step is the rate-limiting, irreversible point in the catabolism of all three BCAAs. nih.govdocumentsdelivered.com The activity of the BCKDC is meticulously regulated through covalent modification via a phosphorylation-dephosphorylation cycle. nih.gov A specific kinase (BDK) phosphorylates and inactivates the complex, while a specific phosphatase (BDP) dephosphorylates and activates it. nih.gov Genetic deficiencies in the BCKDC lead to a severe metabolic disorder known as Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their respective α-keto acids, including 3-Methyl-2-oxovaleric acid, in bodily fluids. healthmatters.iohealthmatters.iohmdb.ca

Interconnections with Central Carbon Metabolism

The catabolic pathway of 3-Methyl-2-oxovaleric acid is deeply integrated with the central hubs of cellular metabolism, providing key intermediates for energy generation and biosynthesis.

The product of the BCKDC reaction, 2-methylbutyryl-CoA, undergoes further metabolism through a pathway analogous to fatty acid beta-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA. These molecules are critical entry points into the tricarboxylic acid (TCA) cycle.

Acetyl-CoA: This two-carbon unit condenses with oxaloacetate to form citrate, thereby fueling the TCA cycle for the production of ATP through oxidative phosphorylation. nih.gov

Propionyl-CoA: This three-carbon unit is converted to the TCA cycle intermediate succinyl-CoA via a series of enzymatic reactions.

This metabolic connection demonstrates how the carbon skeleton of isoleucine, via 3-Methyl-2-oxovaleric acid, directly replenishes TCA cycle intermediates, a process known as anaplerosis. In metabolic disorders where BCKDC function is impaired, the buildup of 3-Methyl-2-oxovaleric acid can disrupt central energy metabolism, an effect that can be linked to conditions like pyruvate (B1213749) dehydrogenase deficiency. rupahealth.comhealthmatters.io This accumulation can compromise the malate-aspartate shuttle, which is vital for transporting reducing equivalents into the mitochondria for use in the TCA cycle. healthmatters.iohmdb.ca

The acetyl-CoA generated from the degradation of 3-Methyl-2-oxovaleric acid connects its catabolism to both lipid metabolism and ketogenesis.

Ketone Body Metabolism: During periods of low carbohydrate availability, such as fasting, the liver can divert acetyl-CoA to the synthesis of ketone bodies like 3-hydroxybutyric acid, which serve as an alternative energy source for extrahepatic tissues. rupahealth.com Indeed, moderate elevations of 3-Methyl-2-oxovaleric acid can be observed during episodes of ketosis. healthmatters.iohealthmatters.io

Beta-Oxidation: The metabolic cascade that breaks down 2-methylbutyryl-CoA involves a sequence of dehydrogenation, hydration, and thiolysis reactions that are chemically similar to the steps of mitochondrial beta-oxidation of fatty acids.

Thus, the catabolic pathway of 3-Methyl-2-oxovaleric acid serves as a clear illustration of the metabolic crosstalk between amino acid, carbohydrate, and fatty acid metabolism.

Table 2: Key Products of 3-Methyl-2-oxovaleric Acid Catabolism and Their Fates

Product Subsequent Metabolic Pathway Metabolic Significance
Acetyl-CoA Tricarboxylic Acid (TCA) Cycle Enters the cycle to drive cellular energy (ATP) production. nih.gov
Ketone Body Synthesis Converted to ketone bodies as an alternative fuel source. rupahealth.com

| Propionyl-CoA | Tricarboxylic Acid (TCA) Cycle | Converted to succinyl-CoA, replenishing TCA cycle intermediates. |

Enantiomeric Metabolism of 3-Methyl-2-oxovaleric Acid

The metabolism of 3-methyl-2-oxovaleric acid, a key intermediate in the catabolism of the essential amino acid L-isoleucine, is stereospecific. The compound exists as two enantiomers, (S)-3-methyl-2-oxovaleric acid and (R)-3-methyl-2-oxovaleric acid, due to the chiral center at the third carbon atom. The naturally occurring form, derived from the metabolism of L-isoleucine, is the (S)-enantiomer.

The primary enzyme responsible for the further catabolism of 3-methyl-2-oxovaleric acid is the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). This enzyme complex catalyzes the oxidative decarboxylation of the α-keto acid. While the BCKDC acts on the (S)-enantiomer as part of the normal isoleucine degradation pathway, detailed research into the specific metabolism of the (R)-enantiomer is limited in publicly available scientific literature.

In healthy individuals, the concentration of 3-methyl-2-oxovaleric acid in the plasma is very low. However, in inherited metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the function of the BCKDC is deficient, there is a significant accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid.

Research involving patients with MSUD has allowed for the study of the enantiomeric composition of the accumulated 3-methyl-2-oxovaleric acid. Studies have shown that in the plasma of MSUD patients, both (S)- and (R)-3-methyl-2-oxovaleric acid are present. The presence of the (R)-enantiomer suggests that there may be in vivo racemization or alternative metabolic pathways that lead to its formation, although the precise mechanisms are not well-elucidated. The metabolic fate and potential biological activity of the (R)-enantiomer remain areas for further investigation.

The table below summarizes the key aspects of the two enantiomers of 3-methyl-2-oxovaleric acid.

Feature(S)-3-methyl-2-oxovaleric acid(R)-3-methyl-2-oxovaleric acid
Natural Occurrence The primary enantiomer formed during the catabolism of L-isoleucine.Not the primary product of L-isoleucine catabolism; its presence in biological systems is less understood.
Metabolic Pathway Catabolized by the branched-chain α-keto acid dehydrogenase complex (BCKDC).Detailed metabolic pathway is not well-documented; may undergo some level of metabolic processing or excretion.
Clinical Relevance Accumulates significantly in Maple Syrup Urine Disease (MSUD) due to deficient BCKDC activity.Also found to be elevated in the plasma of MSUD patients, suggesting potential in vivo racemization or alternative formation pathways.

Enzymological Characterization and Functional Studies of 3 Methyl 2 Oxovaleric Acid

Substrate Specificity for Alpha-Keto Acid Dehydrogenases

Studies on purified BCKDC have been instrumental in elucidating the substrate specificity of this enzyme complex. Research has shown that a single enzyme complex is responsible for the oxidative decarboxylation of both α-ketoisocaproic acid (derived from leucine) and α-keto-β-methylvaleric acid (3-methyl-2-oxovaleric acid). This dual specificity highlights the coordinated regulation of branched-chain amino acid catabolism. The kinetic parameters of BCKDC for its various substrates, including 3-methyl-2-oxovaleric acid, have been a subject of investigation to understand the enzyme's efficiency and regulatory mechanisms.

The activity of the BCKDC is tightly regulated by a phosphorylation/dephosphorylation cycle, which is in turn influenced by the concentration of its substrates, the branched-chain alpha-keto acids. nih.gov This substrate-level regulation ensures that the catabolism of branched-chain amino acids is finely tuned to the metabolic needs of the cell. nih.gov

Table 1: Substrate Specificity of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)
SubstrateAmino Acid PrecursorMetabolic Significance
3-Methyl-2-oxovaleric acidIsoleucineKey intermediate in isoleucine catabolism; accumulation is a marker for MSUD.
α-Ketoisocaproic acidLeucine (B10760876)Metabolized by the same BCKDC enzyme complex.
α-Keto-β-methylvaleric acidIsoleucineAnother designation for 3-Methyl-2-oxovaleric acid.

Modulation of Mitochondrial Enzyme Complexes

Beyond its role as a substrate for BCKDC, 3-methyl-2-oxovaleric acid has been shown to modulate the activity of other mitochondrial enzyme complexes, notably the α-ketoglutarate dehydrogenase complex (KGDHC). KGDHC is a critical enzyme in the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

Research has demonstrated that α-keto-β-methyl-n-valeric acid, a synonym for 3-methyl-2-oxovaleric acid, acts as an inhibitor of KGDHC. This inhibition has been observed to be both dose- and time-dependent. Studies have reported that treatment with this compound can lead to a significant reduction in KGDHC activity, which in turn can impair mitochondrial function. For instance, one study found that α-keto-β-methyl-n-valeric acid decreased in situ KGDHC activity by approximately 52% after one hour and 65% after two hours of exposure. Such inhibition of a key Krebs cycle enzyme can have significant downstream effects on cellular energy metabolism and may contribute to the pathophysiology of conditions where this compound accumulates.

Table 2: Inhibitory Effect of 3-Methyl-2-oxovaleric Acid on α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity
CompoundTarget EnzymeObserved EffectReported Inhibition
α-keto-β-methyl-n-valeric acidα-ketoglutarate dehydrogenase complex (KGDHC)Inhibition of enzyme activity~52% after 1 hour, ~65% after 2 hours

Reactive Oxygen Species Scavenging Potential

Recent studies have explored the potential of 3-methyl-2-oxovaleric acid to act as a scavenger of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and contribute to various pathological conditions. The ability of certain metabolites to neutralize these harmful species is an area of growing interest.

It has been reported that α-keto-β-methyl-n-valeric acid can diminish ROS induced by various stressors, including hydrogen peroxide (H₂O₂). This suggests that 3-methyl-2-oxovaleric acid may possess antioxidant properties. The scavenging effect appears to be specific to certain types of ROS, as the compound was effective against H₂O₂-induced ROS but did not scavenge nitric oxide. This ROS-specific antioxidant activity suggests a targeted mechanism of action. Further research has indicated that this compound can protect microglial cells from oxidative stress by reducing ROS production.

Table 3: Reactive Oxygen Species (ROS) Scavenging Activity of 3-Methyl-2-oxovaleric Acid
ROS InducerEffect of 3-Methyl-2-oxovaleric AcidObserved Outcome
Hydrogen Peroxide (H₂O₂)Diminished detectable ROSDemonstrates antioxidant potential
Oxygen/Glucose DeprivationDiminished detectable ROSProtective effect under hypoxic conditions
3-morpholinosydnonimine (SIN-1)Did not scavenge nitric oxideShows specificity in ROS scavenging

Influence on Enzymatic Activities via Metal Ion Complexation

Role of 3 Methyl 2 Oxovaleric Acid in Inherited Metabolic Disorders

Maple Syrup Urine Disease (MSUD) Pathophysiology

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the activity of the BCKAD enzyme complex. mhmedical.comhealthmatters.io This enzymatic blockage disrupts the normal breakdown of the BCAAs—leucine (B10760876), isoleucine, and valine—leading to the accumulation of these amino acids and their corresponding branched-chain α-ketoacids (BCKAs) in the blood, urine, and tissues. nih.govhealthmatters.io The three principal BCKAs that accumulate are α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine, which includes 3-methyl-2-oxovaleric acid), and α-ketoisovalerate (from valine). healthmatters.io The combination of elevated BCAAs and BCKAs is responsible for the pathophysiology of MSUD, with leucine and its ketoacid, α-ketoisocaproate, being particularly neurotoxic. mhmedical.comhealthmatters.io

The buildup of 3-methyl-2-oxovaleric acid, along with the other two primary BCKAs, is a biochemical hallmark of MSUD. rupahealth.com Its presence in elevated concentrations in urine and blood is a key indicator used in the diagnosis and monitoring of the disease. rupahealth.comhealthmatters.io Newborn screening programs often test for elevated levels of BCAAs, particularly leucine. mhmedical.com A positive screen is typically followed by quantitative analysis of plasma amino acids and urine organic acids. healthmatters.io The detection of significantly increased levels of 3-methyl-2-oxovaleric acid, 2-oxoisocaproate, and 2-oxoisovalerate in urine confirms the diagnosis. healthmatters.io Monitoring the levels of these biomarkers is essential for managing MSUD patients, as it helps guide dietary therapy aimed at restricting BCAA intake to prevent metabolic crises. rupahealth.com

The accumulation of 3-methyl-2-oxovaleric acid and other BCKAs is profoundly neurotoxic, leading to the severe neurological complications characteristic of MSUD if left untreated. rupahealth.comnih.gov In the classic, most severe form of MSUD, infants may appear normal at birth but rapidly develop symptoms including poor feeding, lethargy, and a distinctive maple syrup odor in their urine and earwax within the first week of life. nih.gov This can quickly progress to irreversible neurological damage, manifesting as developmental delays, seizures, encephalopathy, coma, and potentially death. rupahealth.comnewenglandconsortium.org

The neurotoxicity is caused by several mechanisms. High concentrations of BCKAs can lead to cerebral edema, where water accumulates in the brain. nih.gov The metabolites also interfere with the transport of other large neutral amino acids across the blood-brain barrier, leading to a deficiency of essential amino acids like tyrosine and tryptophan in the brain. healthmatters.io This deficiency impairs the synthesis of crucial neurotransmitters and proteins, contributing to abnormal brain development and function. hmdb.cahealthmatters.io

Table 1: Neurological Manifestations Associated with MSUD

Neurological ConsequenceDescription
Encephalopathy A general term for brain disease, damage, or malfunction. In MSUD, it is caused by the toxic accumulation of BCAAs and BCKAs. nih.gov
Seizures Uncontrolled electrical disturbances in the brain, which can be a symptom of acute metabolic crisis in MSUD. newenglandconsortium.orgmhmedical.com
Developmental Delay Failure to meet developmental milestones at the expected age, a common outcome in untreated or poorly managed MSUD. rupahealth.com
Cerebral Edema Swelling of the brain due to excess fluid, a life-threatening complication during metabolic decompensation. nih.gov
Ataxia Impaired coordination and balance, which can occur during periods of metabolic stress. mhmedical.commedscape.com
Coma A state of prolonged unconsciousness that can result from severe metabolic intoxication. mhmedical.com

Elevated levels of 3-methyl-2-oxovaleric acid and its counterparts directly disrupt brain chemistry. The accumulation of BCKAs, particularly α-ketoisocaproate, interferes with glutamate (B1630785) metabolism. mhmedical.com This leads to a depletion of glutamate, a primary excitatory neurotransmitter, and its precursor, α-ketoglutarate, which is a key component of the Krebs cycle. hmdb.ca The depletion of these compounds compromises both neurotransmission and cellular energy production. hmdb.ca

This disruption of the Krebs cycle and mitochondrial function leads to a state of cerebral energy failure. nih.gov The brain's ability to produce ATP is diminished, affecting neuronal function and myelin formation. healthmatters.io Furthermore, the imbalance in amino acids impairs the synthesis of other vital neurotransmitters, including dopamine (B1211576) and serotonin, contributing to the cognitive and psychiatric morbidities, such as depression, anxiety, and attention deficit disorder, that are often observed in MSUD patients even with treatment. newenglandconsortium.org Oxidative stress has also been identified as a significant contributor to the brain damage seen in MSUD.

Involvement in Propionic Acidemia

Propionic acidemia is another inherited organic acid disorder, caused by a deficiency of the enzyme propionyl-CoA carboxylase. medscape.com This enzyme is crucial for the metabolism of several amino acids (isoleucine, valine, threonine, methionine), odd-chain fatty acids, and cholesterol. medscape.com Its deficiency leads to the accumulation of propionyl-CoA. mhmedical.com While 3-methyl-2-oxovaleric acid is primarily associated with MSUD, a related compound, 2-methyl-3-oxovaleric acid , has been identified as a characteristic metabolite in the urine of patients with propionic acidemia. healthmatters.iomhmedical.com This compound is formed from the condensation of two molecules of propionyl-CoA. healthmatters.io Its presence, along with other metabolites like methylcitric acid and 3-hydroxypropionic acid, is considered a valuable diagnostic marker for propionic acidemia. mhmedical.com

Associations with Pyruvate (B1213749) Dehydrogenase Deficiency

Significant increases in 3-methyl-2-oxovaleric acid and other BCKAs are also associated with pyruvate dehydrogenase (PDH) deficiency. rupahealth.comnih.gov The PDH complex is a critical enzyme that links glycolysis to the Krebs cycle by converting pyruvate into acetyl-CoA. A deficiency in this complex impairs cellular energy production, leading to lactic acidosis and severe neurological problems. rupahealth.com In some forms of PDH deficiency, particularly those involving the E3 subunit (dihydrolipoamide dehydrogenase), the function of the BCKAD complex is also affected because the E3 subunit is common to both the PDH and BCKAD enzyme complexes. nih.gov This shared subunit defect results in a combined metabolic disorder with features of both PDH deficiency and MSUD, including the accumulation of 3-methyl-2-oxovaleric acid. nih.gov

Broader Implications for Organic Acidemias

The role of 3-methyl-2-oxovaleric acid in MSUD and its association with other disorders highlight its significance within the broader category of organic acidemias. rupahealth.comhmdb.ca Organic acidemias are a group of inherited metabolic disorders characterized by the excretion of abnormal amounts and types of organic acids in the urine. hmdb.ca These conditions are typically caused by a deficiency of a specific enzyme involved in amino acid catabolism.

The accumulation of an organic acid like 3-methyl-2-oxovaleric acid contributes to metabolic acidosis, a condition where the body's fluids become too acidic. hmdb.ca This acidosis, combined with the direct toxicity of the accumulating metabolites, leads to the common symptoms seen across many organic acidemias in infancy, such as poor feeding, vomiting, lethargy, and hypotonia, which can progress to life-threatening complications. hmdb.ca Therefore, the study of 3-methyl-2-oxovaleric acid provides crucial insights into the shared pathological mechanisms of these devastating disorders, emphasizing the importance of early diagnosis and management to prevent severe organ damage, particularly to the brain. hmdb.ca

Table 2: Comparison of Related Inherited Metabolic Disorders

FeatureMaple Syrup Urine Disease (MSUD)Propionic AcidemiaPyruvate Dehydrogenase (PDH) Deficiency
Deficient Enzyme Branched-chain α-ketoacid dehydrogenase (BCKAD) complex nih.govPropionyl-CoA carboxylasePyruvate dehydrogenase (PDH) complex
Primary Accumulated Metabolites Leucine, isoleucine, valine, and their α-ketoacids (including 3-methyl-2-oxovaleric acid) healthmatters.ioPropionyl-CoA and its secondary metabolites (e.g., 2-methyl-3-oxovaleric acid, methylcitrate) healthmatters.iomhmedical.comPyruvate, lactate, alanine (B10760859) rupahealth.com
Key Diagnostic Marker (related to prompt) 3-Methyl-2-oxovaleric acid rupahealth.com2-Methyl-3-oxovaleric acid mhmedical.comElevated 3-methyl-2-oxovaleric acid (in E3-deficient forms) nih.gov
Primary Clinical Features Neurotoxicity, developmental delay, maple syrup odor in urine, metabolic acidosis nih.govnih.govMetabolic acidosis, vomiting, lethargy, hyperammonemia, neutropenia healthmatters.iomedscape.comLactic acidosis, severe neurological and neuromuscular defects, brain malformations rupahealth.com

Pathophysiological Contributions of 3 Methyl 2 Oxovaleric Acid Beyond Inborn Errors

Neurotoxic Mechanisms

Elevated concentrations of 3-methyl-2-oxovaleric acid are recognized to be neurotoxic. healthmatters.io The accumulation of this and other branched-chain keto acids in the brain can lead to severe neurological complications. rupahealth.com The neurotoxic effects are thought to be mediated through several mechanisms:

Glutamate (B1630785) Excitotoxicity: A primary mechanism of neurotoxicity associated with 3-methyl-2-oxovaleric acid involves the disruption of glutamate homeostasis. healthmatters.iohealthmatters.io In conditions like MSUD, the brain concentration of branched-chain keto acids can be significantly elevated, leading to a depletion of the excitatory neurotransmitter glutamate. healthmatters.iohealthmatters.io This occurs as the excess keto acids interfere with the glutamate-glutamine cycle, a critical process for recycling glutamate in the brain. healthmatters.io Excessive activation of glutamate receptors can trigger a cascade of events, including massive calcium influx into neurons, leading to excitotoxicity and neuronal cell death. nih.gov

Oxidative Stress: While direct evidence for 3-methyl-2-oxovaleric acid inducing oxidative stress is still being fully elucidated, the general neuroinflammatory state caused by the accumulation of toxic metabolites is known to be associated with increased production of reactive oxygen species (ROS). This can lead to oxidative damage to lipids, proteins, and DNA within neurons, further contributing to neurodegeneration.

Neurotoxic Mechanism Description Key Consequences
Glutamate Excitotoxicity Disruption of the glutamate-glutamine cycle leading to altered glutamate levels. healthmatters.iohealthmatters.ioExcessive neuronal stimulation, calcium overload, neuronal injury, and death. nih.gov
Energy Metabolism Impairment Interference with the malate-aspartate shuttle, hindering mitochondrial ATP production. healthmatters.iohealthmatters.ioReduced protein synthesis, cellular energy deficit, and neuronal dysfunction. healthmatters.iohealthmatters.io
Oxidative Stress Increased production of reactive oxygen species secondary to metabolic stress and inflammation.Damage to cellular macromolecules (lipids, proteins, DNA), and contribution to neurodegeneration.

Role in Metabolic Acidosis

3-Methyl-2-oxovaleric acid is classified as an acidogen, meaning it is an acidic compound that can induce metabolic acidosis when it accumulates in the body. healthmatters.io Metabolic acidosis is a condition characterized by a decrease in blood pH to below 7.35, which can have widespread adverse effects on multiple organ systems.

In the context of impaired branched-chain amino acid metabolism, the overproduction of 3-methyl-2-oxovaleric acid and other keto acids can overwhelm the body's buffering capacity. This leads to a state of ketoacidosis, a subtype of metabolic acidosis. healthmatters.iohealthmatters.io The clinical manifestations of acidosis in infants can include poor feeding, vomiting, lethargy, and weak muscle tone (hypotonia). If left unmanaged, it can progress to more severe complications, including cardiac, hepatic, and renal abnormalities, seizures, coma, and potentially death. A moderate increase in 3-methyl-2-oxovaleric acid can also be seen in conditions such as lactic acidosis and episodic ketosis. healthmatters.iohealthmatters.io

Implications in Gestational Diabetes Mellitus

Recent metabolomic studies have revealed an interesting and somewhat unexpected association between 3-methyl-2-oxovaleric acid and gestational diabetes mellitus (GDM). In contrast to findings in type 2 diabetes, where levels of branched-chain amino acids and their metabolites are often elevated, a study involving women with GDM found significantly lower levels of 3-methyl-2-oxovalerate in their serum compared to non-GDM controls. nih.gov

The pathophysiology of GDM is complex, involving a combination of insulin (B600854) resistance and inadequate insulin secretion by pancreatic β-cells during pregnancy. nih.gov While the precise reasons for the decreased levels of 3-methyl-2-oxovalerate in GDM are not yet fully understood, it suggests that the metabolic pathways involving branched-chain amino acids are altered differently in GDM compared to type 2 diabetes. nih.gov This finding points towards a unique metabolic signature in GDM and suggests that 3-methyl-2-oxovaleric acid could serve as a potential biomarker for the condition, although further research is needed to elucidate its specific role in the pathogenesis of GDM. nih.gov

Associations with Insulin Resistance and Glucose Homeostasis

Elevated levels of branched-chain amino acids and their keto-acid derivatives, including 3-methyl-2-oxovaleric acid, have been associated with insulin resistance and an increased risk of developing type 2 diabetes. The mechanisms underlying this association are thought to involve the modulation of key signaling pathways that regulate glucose metabolism.

One proposed mechanism involves the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway by branched-chain amino acids. Persistent activation of mTORC1 can lead to the phosphorylation of insulin receptor substrate (IRS-1) at inhibitory serine sites, which impairs downstream insulin signaling and contributes to insulin resistance.

Furthermore, the accumulation of metabolites from branched-chain amino acid catabolism may lead to mitochondrial stress and the incomplete oxidation of fatty acids. This can result in the accumulation of lipid intermediates that can also interfere with insulin signaling in muscle and liver tissue, thereby disrupting glucose homeostasis. Pancreatic β-cells are also susceptible to the toxic effects of elevated glucose and lipids, a condition known as glucolipotoxicity, which can impair insulin secretion. frontiersin.org Oxidative stress is another factor that can mediate β-cell dysfunction and death. frontiersin.org

Contributions to Neurodegenerative Processes

The neurotoxic properties of 3-methyl-2-oxovaleric acid are most evident in the context of MSUD, where its accumulation leads to severe and irreversible brain damage if untreated. rupahealth.com However, the potential contribution of this metabolite to other, more common neurodegenerative diseases like Alzheimer's or Parkinson's disease is an area that remains largely unexplored.

It is plausible that chronic, low-level elevations of 3-methyl-2-oxovaleric acid, perhaps due to subtle metabolic dysregulation, could contribute to a neuroinflammatory and neurodegenerative environment over time. The mechanisms of glutamate excitotoxicity and impaired energy metabolism, as discussed earlier, are also implicated in the pathogenesis of various neurodegenerative disorders. nih.govnih.gov For instance, dysfunctional tryptophan metabolism has been linked to impaired brain energy metabolism and increased oxidative stress in the preclinical stages of Parkinson's disease. nih.gov Similarly, glycation, a process that can be exacerbated by reactive metabolites, and the resulting formation of advanced glycation end products (AGEs) are associated with the pathology of Alzheimer's disease. nih.gov However, direct evidence linking 3-methyl-2-oxovaleric acid to the pathology of these specific neurodegenerative diseases is currently lacking.

Involvement in Allergic Responses and Immune Modulation

The role of 3-methyl-2-oxovaleric acid in allergic responses and immune modulation is not well-defined in the scientific literature. However, it is known that cellular metabolism plays a crucial role in regulating the function of immune cells. For example, the activation and function of T-cells, which are key players in the immune response, are tightly linked to their metabolic state. nih.gov

Given that 3-methyl-2-oxovaleric acid is an intermediate in a major metabolic pathway, it is conceivable that its accumulation could influence immune cell function. For instance, metabolic reprogramming is essential for the activation and differentiation of T-cells, and disruptions in metabolic pathways can lead to immune dysfunction. nih.gov Some organic acids, such as methylmalonic acid, have been shown to induce a dysfunctional phenotype in CD8+ T-cells, leading to the suppression of anti-tumor immunity. researchgate.net Mast cells, the primary effector cells in allergic reactions, are also influenced by various dietary components and their metabolites. mdpi.com However, there is currently no direct evidence to suggest that 3-methyl-2-oxovaleric acid specifically modulates mast cell activation or T-cell responses. This remains a potential area for future research.

Role in Kidney Toxicity Mechanisms

Direct evidence linking 3-methyl-2-oxovaleric acid to kidney toxicity is scarce. However, conditions that lead to the accumulation of organic acids, such as organic acidemias, can have secondary effects on renal function. Chronic metabolic acidosis, for which 3-methyl-2-oxovaleric acid can be a contributing factor, can place a significant strain on the kidneys as they work to excrete excess acid and maintain acid-base balance.

Alterations in Aging-Related Sarcopenia

Recent metabolomic studies have identified significant alterations in the levels of 3-methyl-2-oxovaleric acid in individuals affected by sarcopenia, the age-related decline in skeletal muscle mass and function. A notable study utilizing capillary electrophoresis-mass spectrometry (CE-MS) on plasma samples from a cohort of older adults revealed significantly lower levels of 3-methyl-2-oxovaleric acid in patients diagnosed with sarcopenia compared to their non-sarcopenic counterparts. aginganddisease.orgnih.gov This finding suggests a potential disruption in the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine, from which 3-methyl-2-oxovaleric acid is derived. rupahealth.com

Sarcopenia is increasingly understood to involve metabolic dysregulation within skeletal muscles, affecting protein synthesis, energy utilization, and amino acid metabolism. news-medical.net While some studies have shown lower circulating levels of BCAAs in sarcopenia patients, others have found elevated levels to be associated with low muscle quality, indicating a complex and not fully understood relationship. aginganddisease.org The observed decrease in 3-methyl-2-oxovaleric acid could point towards a reduced flux through the BCAA catabolic pathway, potentially impacting mitochondrial function and energy production in aging muscle. nih.gov Dysfunctional BCAA catabolism has been identified as a key metabolic defect in the early stages of sarcopenia, leading to an accumulation of BCAAs that can impair muscle health. news-medical.net

Table 1: Research Findings on 3-Methyl-2-oxovaleric Acid in Sarcopenia

Study Focus Sample Type Key Finding Potential Implication
Metabolomic profiling of sarcopenia patients Plasma Decreased levels of 3-methyl-2-oxovaleric acid aginganddisease.orgnih.gov Disrupted branched-chain amino acid (BCAA) metabolism

Associations with Male Infertility

The metabolic composition of seminal fluid is crucial for sperm function, and alterations in metabolite levels have been linked to male infertility. europeanreview.org Metabolomic analysis has identified 3-methyl-2-oxovaleric acid as a significant metabolite in the context of male reproductive health. europeanreview.org Research using liquid chromatography-mass spectrometry (LC/MS-MS) to analyze the organic acid profiles in seminal fluid has revealed significant differences between men with normospermia, oligospermia (low sperm count), and azoospermia (no sperm). europeanreview.org

Interestingly, the study found that levels of 3-methyl-2-oxovaleric acid were significantly lower in the seminal fluid of individuals with oligospermia compared to the normospermic group. europeanreview.org This keto-acid, a product of incomplete BCAA breakdown, is considered acidic. europeanreview.org While elevated levels of organic acids can lead to detrimental acidosis, this study noted that higher levels were present in the seminal fluid of individuals with normal sperm counts, whereas lower levels were found in those with oligospermia and azoospermia. europeanreview.org This suggests a complex role for this compound in the seminal microenvironment. Based on its contribution to differentiating between the study groups, 3-methyl-2-oxovaleric acid was identified as a potentially crucial factor for the diagnosis and potential treatment strategies for male infertility. europeanreview.org

Table 2: Seminal Fluid 3-Methyl-2-oxovaleric Acid Levels in Male Infertility

Participant Group Relative Level of 3-Methyl-2-oxovaleric Acid Associated Condition Diagnostic Potential
Normospermia Higher Normal sperm parameters Baseline for comparison
Oligospermia Significantly Decreased europeanreview.org Low sperm count Identified as a crucial diagnostic factor europeanreview.org

Biomarker for Mustard Airway Diseases and Uric Acid Stone

Beyond its role in metabolic and reproductive health, 3-methyl-2-oxovaleric acid has emerged as a potential biomarker in distinct pathological conditions, including mustard airway diseases (MADs) and the formation of uric acid stones.

A metabolomics study aimed at identifying biomarkers for MADs, a chronic respiratory condition resulting from exposure to sulfur mustard, analyzed serum samples from affected individuals and healthy controls. nih.gov Using proton nuclear magnetic resonance (1H NMR) spectroscopy, the study identified a panel of metabolites that could effectively discriminate between the two groups. Among these, 3-methyl-2-oxovaleric acid was found to be significantly upregulated in the serum of patients with MADs. nih.gov This finding points to its involvement in the systemic metabolic disturbances associated with this condition, potentially related to pathways such as amino acid metabolism and the synthesis and degradation of ketone bodies. nih.gov

In the context of urolithiasis, proteomic and metabolomic analyses of urine from patients with unilateral uric acid kidney stones have provided insights into the specific urinary environment that promotes stone formation. nih.gov This research revealed that the urine on the side affected by stones showed an excess of several metabolites, including 3-methyl-2-oxovaleric acid. nih.gov The accumulation of this and other acidic compounds is believed to contribute to the acidification of urine, a primary factor in the crystallization and formation of uric acid stones. nih.govuroweb.org The dysregulated metabolites were primarily associated with insulin resistance and branched-chain amino acid metabolism. nih.gov

Table 3: 3-Methyl-2-oxovaleric Acid as a Disease Biomarker

Condition Sample Type Observed Alteration Pathophysiological Contribution
Mustard Airway Diseases (MADs) Serum Upregulated nih.gov Part of a biomarker panel discriminating MAD subjects from controls nih.gov

Interorgan Crosstalk and Signaling Functions of 3 Methyl 2 Oxovaleric Acid

Identification as a Metabokine

Recent research has identified 3-methyl-2-oxovaleric acid as a "metabokine," a class of metabolites that are synthesized in one tissue, released into circulation, and act on distant tissues to exert specific physiological effects. researchgate.net It is produced in browning adipocytes and secreted via monocarboxylate transporters. researchgate.net This discovery places 3-methyl-2-oxovaleric acid in a critical position within a complex interorgan signaling network that regulates systemic energy balance. researchgate.net

Studies have shown that in humans, the concentration of 3-methyl-2-oxovaleric acid in both plasma and adipose tissue is correlated with markers of adipose browning and is inversely associated with body mass index (BMI). researchgate.net

Correlation of 3-Methyl-2-oxovaleric Acid in Human Subcutaneous Adipose Tissue
Parameter Correlation with 3-Methyl-2-oxovaleric Acid Concentration
Body Mass Index (BMI)Inverse correlation (r² = 0.16, P = 0.0088) researchgate.net
Brown-adipocyte-associated gene expressionPositive correlation researchgate.net

Signaling Pathways Mediated by 3-Methyl-2-oxovaleric Acid

3-Methyl-2-oxovaleric acid exerts its signaling functions through specific intracellular pathways. Research has demonstrated that it signals through the cAMP-PKA-p38 MAPK (cyclic adenosine (B11128) monophosphate-protein kinase A-p38 mitogen-activated protein kinase) pathway. researchgate.net This pathway is crucial for inducing mitochondrial oxidative energy metabolism in skeletal myocytes. researchgate.netnih.gov In addition to the cAMP-PKA-p38 MAPK pathway, other related metabokines, such as β-hydroxyisobutyric acid, utilize the mTOR (mammalian target of rapamycin) pathway to mediate their effects. researchgate.net

The activation of these pathways by 3-methyl-2-oxovaleric acid highlights its role in regulating cellular energy processes. researchgate.netnih.gov

Influence on Adipose Tissue Browning and Energy Expenditure

A significant function of 3-methyl-2-oxovaleric acid is its ability to influence the browning of white adipose tissue (WAT). researchgate.net Browning is the process where white fat cells develop characteristics of brown fat cells, which are rich in mitochondria and specialized for thermogenesis (heat production). mdpi.comfrontiersin.orgresearchgate.net

Effects of 3-Methyl-2-oxovaleric Acid on Adipose Tissue and Energy
Biological Process Effect of 3-Methyl-2-oxovaleric Acid
Adipose Tissue BrowningInduces a brown adipocyte-like phenotype in white adipocytes. researchgate.net
Energy ExpenditureIncreases systemic energy expenditure. researchgate.net
Adiposity in Obesity ModelsReduces adiposity. researchgate.net

Cross-Organ Metabolic Regulation in Systemic Metabolism

The identification of 3-methyl-2-oxovaleric acid as a metabokine underscores its importance in cross-organ metabolic regulation. researchgate.net There is evidence of a physiological crosstalk axis involving beige adipose tissue, brown adipose tissue, and skeletal muscle, which is mediated by metabolites like 3-methyl-2-oxovaleric acid. researchgate.net

Browning adipocytes synthesize and secrete 3-methyl-2-oxovaleric acid, which then acts on skeletal muscle to enhance mitochondrial oxidative metabolism. researchgate.net This communication network is vital for maintaining systemic energy homeostasis. researchgate.net By influencing both adipose tissue characteristics and muscle cell metabolism, 3-methyl-2-oxovaleric acid plays a central role in the integrated regulation of metabolism across different tissues. researchgate.net

Advanced Analytical Methodologies for 3 Methyl 2 Oxovaleric Acid Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in clinical and research settings for the analysis of small molecules like 3-methyl-2-oxovaleric acid. This technique offers high selectivity and sensitivity, which is essential for quantifying metabolites in complex biological samples such as plasma, urine, and tissues. nih.govhealthmatters.io

Several LC-MS/MS methods have been developed for the analysis of organic acids. wikipedia.org To enhance the chromatographic retention and ionization efficiency of polar compounds like 3-methyl-2-oxovaleric acid, derivatization is often employed. mdpi.com Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH) and o-phenylenediamine (B120857) (o-PD), which react with the carboxylic acid group to form less polar and more easily ionizable derivatives. mdpi.com These derivatization strategies significantly improve the performance of reverse-phase liquid chromatography separation. mdpi.com

The instrumental analysis is typically performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov This high degree of selectivity allows for the accurate quantification of 3-methyl-2-oxovaleric acid even in the presence of other structurally similar compounds. The use of stable isotope-labeled internal standards is also a common practice to ensure the accuracy and precision of the quantitative results. nih.gov

A developed and validated LC-MS/MS method for the simultaneous quantitative determination of related ketone body byproducts, 3-hydroxypentanoic acid and 3-oxopentanoic acid, in human plasma demonstrated excellent accuracy, precision, and recovery, highlighting the robustness of this technique for metabolic research. beilstein-journals.org

Table 1: LC-MS/MS Parameters for Analysis of Related Organic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique widely used in metabolomics for the comprehensive analysis of biological fluids and tissue extracts. rupahealth.comrsc.org One of the key advantages of NMR is its high reproducibility and the ability to quantify metabolites with minimal sample preparation. rupahealth.com

In the context of 3-methyl-2-oxovaleric acid research, 1H NMR spectroscopy can be used to identify and quantify this metabolite in urine and plasma samples. nih.govmonarchinitiative.org The NMR spectrum of 3-methyl-2-oxovaleric acid exhibits characteristic peaks corresponding to its different protons, allowing for its unambiguous identification. healthmatters.io The Human Metabolome Database provides detailed experimental 1H NMR spectral data for 3-methyl-2-oxovaleric acid in water, which serves as a valuable reference for researchers. healthmatters.io

While NMR is generally less sensitive than mass spectrometry-based methods, it offers the advantage of providing structural information and can be used to analyze intact samples without derivatization. rupahealth.comnih.gov Two-dimensional (2D) NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), can be employed to resolve spectral overlap in complex mixtures and further confirm the identity of metabolites. ymdb.ca NMR-based metabolomics has been successfully applied to identify metabolic profiles associated with various diseases, including inborn errors of metabolism. rsc.org

Table 2: 1H NMR Spectral Data for 3-Methyl-2-oxovaleric acid

Quantitative Determination of Enantiomers

3-Methyl-2-oxovaleric acid exists as two enantiomers, (S)-3-methyl-2-oxovaleric acid and (R)-3-methyl-2-oxovaleric acid. The differential metabolism and physiological effects of these enantiomers necessitate the development of analytical methods for their separation and individual quantification.

A sensitive method for the determination of (S)- and (R)-3-methyl-2-oxopentanoate enantiomers in physiological fluids has been described. This method involves an initial extraction and separation of 2-oxo acids from amino acids using cation-exchange chromatography. The branched-chain 2-oxo acids are then subjected to reductive amination using L-leucine dehydrogenase, which converts (S)-3-methyl-2-oxopentanoate to L-isoleucine and (R)-3-methyl-2-oxopentanoate to L-alloisoleucine. These resulting amino acids are then quantified by standard amino acid analysis. This method has been applied to determine the ratio of the enantiomers in the plasma of healthy individuals and patients with diabetes mellitus and maple syrup urine disease.

Chiral derivatization followed by chromatographic separation is another common strategy for resolving enantiomers. This involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral stationary phase. The development of novel chiral acids and auxiliaries continues to advance the field of enantioseparation.

Table 3: Method for Enantiomeric Determination of 3-Methyl-2-oxovaleric Acid

Biomarker Discovery and Validation Approaches

3-Methyl-2-oxovaleric acid has been identified as a key biomarker for several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). MSUD is an inborn error of metabolism caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in blood, urine, and cerebrospinal fluid. The monitoring of 3-methyl-2-oxovaleric acid levels is therefore essential for the diagnosis and management of MSUD. healthmatters.io

Beyond MSUD, elevated levels of 3-methyl-2-oxovaleric acid have been investigated as a potential biomarker for other conditions. A non-targeted metabolomics study identified 3-methyl-2-oxovalerate as the strongest predictive biomarker for impaired fasting glucose (IFG) after glucose. This association was replicated in an independent population and validated in urine samples, suggesting its potential role in the early detection of individuals at risk for type 2 diabetes.

The process of biomarker discovery and validation involves several stages, from initial identification through analytical and clinical validation to eventual clinical implementation. The validation of 3-methyl-2-oxovaleric acid as a biomarker for MSUD is well-established, while its utility for other conditions like IFG is an active area of research. These studies often involve large population-based cohorts and the use of advanced analytical techniques like LC-MS/MS and NMR to ensure the accuracy and reliability of the measurements.

Table 4: 3-Methyl-2-oxovaleric Acid as a Biomarker

Investigative and Therapeutic Strategies Targeting 3 Methyl 2 Oxovaleric Acid Metabolism

Enzyme Modulation Strategies for BCAA/BCKA Metabolism

The metabolism of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxovaleric acid, is a complex process regulated by a series of enzymes. Modulating the activity of these enzymes presents a promising therapeutic strategy for metabolic disorders characterized by the accumulation of these compounds, such as Maple Syrup Urine Disease (MSUD).

The initial and reversible step in BCAA catabolism is transamination, catalyzed by branched-chain aminotransferases (BCAT). nih.gov This is followed by the irreversible oxidative decarboxylation of BCKAs by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govsigmaaldrich.com The activity of the BCKD complex is a critical control point and is itself regulated by the opposing actions of BCKD kinase (BCKDK), which inactivates the complex through phosphorylation, and BCKD phosphatase (PPM1K, also known as PP2Cm), which activates it through dephosphorylation. nih.govresearchgate.net

Therapeutic strategies targeting these enzymes aim to enhance the residual activity of the deficient BCKD complex in disorders like MSUD. One approach involves the use of BCKDK inhibitors. By inhibiting BCKDK, the phosphorylation of the BCKD complex is reduced, leading to a higher proportion of the active, dephosphorylated enzyme. nih.gov This, in turn, can increase the catabolism of BCAAs and BCKAs, thereby lowering their toxic concentrations in the body. Research has explored allosteric BCKDK inhibitors, such as BT2, which have shown potential in preclinical models. nih.gov

Furthermore, the expression of genes encoding these enzymes is subject to transcriptional regulation. Transcription factors like Kruppel-like factor 15 (KLF15) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) play a role in regulating the expression of BCAT and BCKD components. nih.gov Hormonal signals, including glucocorticoids, thyroid hormone, and estrogen, also influence the activity of these enzymes. nih.gov Understanding these regulatory networks opens up possibilities for therapeutic interventions that could upregulate the expression or activity of key enzymes in BCAA metabolism.

Oral enzyme therapy is another innovative strategy being explored. This involves the development of recombinant enzymes, such as leucine (B10760876) decarboxylase, that can degrade BCAAs within the gastrointestinal tract before their systemic absorption. mdpi.com This approach could provide a means to control plasma BCAA levels and reduce the metabolic burden in individuals with impaired BCAA catabolism. mdpi.com

Table 1: Key Enzymes in BCAA/BCKA Metabolism and Their Modulation

EnzymeFunctionModulatory Strategy
Branched-chain aminotransferase (BCAT)Catalyzes the reversible transamination of BCAAs to BCKAs. nih.govModulation of transcriptional regulators (e.g., KLF15, PGC-1α). nih.gov
Branched-chain α-keto acid dehydrogenase (BCKD) complexCatalyzes the irreversible oxidative decarboxylation of BCKAs. nih.govsigmaaldrich.comEnhancement of residual activity through inhibition of BCKDK. nih.gov
BCKD kinase (BCKDK)Inactivates the BCKD complex via phosphorylation. nih.govresearchgate.netInhibition by pharmacological agents (e.g., BT2) to increase BCKD activity. nih.gov
BCKD phosphatase (PPM1K/PP2Cm)Activates the BCKD complex via dephosphorylation. nih.govresearchgate.netPotential for therapeutic upregulation to enhance BCKD activity.

Metabolite Detoxification Approaches

In acute metabolic crises associated with disorders of BCAA metabolism, such as MSUD, the rapid accumulation of 3-methyl-2-oxovaleric acid and other toxic metabolites can lead to severe neurological damage. rupahealth.com In these emergency situations, immediate and effective detoxification is crucial.

Extracorporeal detoxification methods, such as hemodialysis and peritoneal dialysis, are employed to rapidly remove BCAAs and their corresponding keto acids from the bloodstream. Hemodialysis, in particular, has been shown to be a highly effective treatment for acute metabolic decompensation in MSUD. nih.gov It allows for a much faster reduction in plasma leucine concentrations compared to more conservative methods. nih.gov

Continuous renal replacement therapies (CRRT), including high-flow hemodialysis, have also emerged as a preferred treatment for metabolic emergencies involving high levels of leucine and other toxic metabolites. nih.gov These techniques provide a continuous and efficient means of clearing the accumulated toxins, which is essential for preventing neurotoxicity and mortality, especially in neonates. nih.govdiabetesjournals.org The rapid reduction of neurotoxic metabolites through these methods can help preserve long-term developmental and cognitive functions. healthmatters.io

The principle behind these detoxification approaches is to bypass the deficient endogenous metabolic pathway and physically remove the toxic compounds from the body. This is a critical supportive measure while dietary and other long-term management strategies are being implemented.

Table 2: Metabolite Detoxification Methods in Acute Metabolic Crises

Detoxification MethodMechanism of Action
HemodialysisRemoves toxic metabolites like 3-methyl-2-oxovaleric acid from the blood via an external filter. nih.gov
Peritoneal DialysisUses the peritoneum in the abdomen as a membrane across which fluids and dissolved substances are exchanged from the blood.
Continuous Renal Replacement Therapy (CRRT)Provides continuous removal of solutes and fluids from the blood. nih.gov

Dietary Interventions in Metabolic Disorders

The cornerstone of long-term management for inborn errors of metabolism involving 3-methyl-2-oxovaleric acid, such as MSUD, is dietary intervention. The primary goal of this nutritional therapy is to restrict the intake of BCAAs—leucine, isoleucine, and valine—to prevent the accumulation of their toxic metabolites, including 3-methyl-2-oxovaleric acid. diabetesjournals.orgnih.gov

This dietary management must be lifelong and carefully tailored to the individual's needs to provide enough BCAAs for normal growth and development without exceeding their metabolic capacity. nih.gov This is achieved through the use of special medical formulas that are free of or low in BCAAs, supplemented with a restricted amount of natural protein from foods. nih.gov For infants, this involves precise amounts of breast milk or standard infant formula in combination with a BCAA-free formula. nih.gov

The diet is designed to:

Rapidly reduce toxic metabolite levels by restricting dietary BCAAs. nih.gov

Prevent catabolism and promote anabolism.

Ensure normal growth and development.

Close monitoring of plasma BCAA concentrations is essential to ensure the diet is effective and to make necessary adjustments. mdpi.com During times of illness, injury, or fasting, the body can break down its own proteins, leading to an increase in BCAA levels and the risk of a metabolic crisis. diabetesjournals.orgnih.gov In such situations, the diet is often adjusted to further decrease leucine intake and increase calories to minimize protein breakdown. nih.gov

For other organic acidemias where 3-methyl-2-oxovaleric acid may be elevated, dietary protein restriction is also a key therapeutic strategy. youtube.com The aim is to provide sufficient protein for growth and tissue repair while limiting the precursors that lead to the buildup of harmful organic acids. youtube.commdpi.com

Table 3: Principles of Dietary Intervention for BCAA Metabolic Disorders

PrincipleRationale
BCAA RestrictionTo limit the intake of precursors of toxic metabolites like 3-methyl-2-oxovaleric acid. diabetesjournals.orgnih.gov
Use of Medical FormulasTo provide essential nutrients, protein (without BCAAs), vitamins, and minerals. nih.govmdpi.com
Promotion of AnabolismTo prevent the breakdown of body protein, which releases BCAAs.
Close MonitoringTo adjust the diet based on plasma BCAA levels and individual needs. mdpi.com

Pharmacological Modulators (e.g., L-Carnitine, Thiamine)

In addition to dietary management, certain pharmacological agents can be used to help manage metabolic disorders associated with elevated 3-methyl-2-oxovaleric acid.

L-Carnitine plays a crucial role in energy metabolism and has antioxidant properties. wikipedia.org In the context of organic acidemias, carnitine can help to detoxify the body by binding to toxic organic acid metabolites, forming acylcarnitines that can be excreted in the urine. youtube.com Patients with MSUD who are on a protein-restricted diet may have lower levels of L-carnitine, as animal-derived foods are a major source. Studies have shown that L-carnitine levels can be significantly lower in treated MSUD patients compared to healthy individuals. wikipedia.org Therefore, L-carnitine supplementation may be considered as an adjuvant therapy to support the removal of toxic metabolites and for its neuroprotective effects.

Thiamine (Vitamin B1) is a cofactor for the BCKD complex. Some individuals with MSUD have a variant of the disorder known as thiamine-responsive MSUD. diabetesjournals.org In these patients, the residual activity of the BCKD enzyme can be enhanced by the administration of high doses of thiamine. diabetesjournals.org This increased enzyme function allows for a greater tolerance of dietary BCAAs. Thiamine supplementation is typically used in conjunction with a protein-restricted diet. diabetesjournals.org

Sodium phenylbutyrate has also been investigated as a potential therapy. It has been shown to reduce BCAA and BCKA levels in some patients with late-onset, intermediate MSUD. The proposed mechanism is the inhibition of BCKDK, which leads to increased activity of the BCKD complex.

Table 4: Pharmacological Modulators in the Management of BCAA Metabolic Disorders

ModulatorMechanism of Action
L-CarnitineFacilitates the removal of toxic organic acid metabolites. youtube.com
Thiamine (Vitamin B1)Acts as a cofactor for the BCKD complex, enhancing its activity in responsive individuals. diabetesjournals.org
Sodium PhenylbutyrateInhibits BCKDK, leading to increased BCKD complex activity.

Gene Therapy and Organ Transplantation Considerations in Inborn Errors of Metabolism

For severe inborn errors of metabolism like classic MSUD, where dietary and pharmacological treatments may not fully prevent long-term complications, more definitive therapies such as gene therapy and organ transplantation are considered.

Gene Therapy is a rapidly advancing field that holds significant promise for a curative treatment for MSUD. The goal of gene therapy is to introduce a functional copy of the defective gene into the patient's cells to restore the missing or deficient enzyme activity. Recent preclinical studies have demonstrated the potential of this approach. A dual-function gene replacement therapy using an adeno-associated virus (AAV) vector has been developed to treat the two most common forms of MSUD. This therapy, delivered intravenously, successfully restored metabolic activity in both mouse and cow models of the disease. The treated animals were able to tolerate a normal protein diet without adverse effects, and the therapeutic effects have been shown to be durable. These encouraging results are paving the way for future human clinical trials. Muscle-directed AAV gene therapy has also shown promise in rescuing the MSUD phenotype in a mouse model.

Organ Transplantation , specifically orthotopic liver transplantation, has become an established and effective treatment for classic MSUD. mdpi.com The liver is a major site of BCAA catabolism, and a transplanted liver from a healthy donor provides a source of the functional BCKD enzyme complex. A successful liver transplant can be curative, allowing the patient to have an unrestricted diet and preventing further metabolic crises and neurological damage. However, liver transplantation is a major surgical procedure with associated risks, including the need for lifelong immunosuppression to prevent organ rejection. In some other organic acidemias, combined liver and kidney transplantation may be considered. The decision to proceed with organ transplantation is complex and involves careful consideration of the potential benefits and risks for each individual patient.

Table 5: Curative Therapeutic Strategies for MSUD

Therapeutic StrategyPrinciple
Gene TherapyIntroduction of a functional gene to restore enzyme activity.
Liver TransplantationReplacement of the liver with a healthy organ that has functional BCKD enzyme activity. mdpi.com

Potential as a Pharmaceutical Agent for Insulin (B600854) Release

While primarily known as a metabolite that accumulates in certain metabolic disorders, research has explored the direct effects of 3-methyl-2-oxovaleric acid on pancreatic beta-cell function. Pancreatic beta-cells are responsible for the synthesis and secretion of insulin, a key hormone in regulating blood glucose levels.

Studies in isolated pancreatic islets from obese-hyperglycemic mice have shown that DL-3-methyl-2-oxopentanoate, another name for 3-methyl-2-oxovaleric acid, can induce insulin release. nih.gov In these experiments, it was observed that 3-methyl-2-oxovaleric acid, along with other 2-oxocarboxylic acids, stimulated a biphasic insulin secretory pattern. nih.gov Furthermore, the 2-oxocarboxylic acids that had significant insulin-secretory potency also induced the uptake of calcium by the islets, a critical step in the stimulus-secretion coupling of insulin release. nih.gov

The relationship between BCAAs, their keto-acid derivatives like 3-methyl-2-oxovaleric acid, and insulin metabolism is complex. Elevated levels of BCAAs are associated with insulin resistance and an increased risk of type 2 diabetes. nih.gov However, the direct effect of specific BCKAs on insulin secretion suggests a more nuanced role. The ability of 3-methyl-2-oxovaleric acid to stimulate insulin secretion in an experimental setting indicates its potential to act as a secretagogue. This opens up the possibility, though still in the early stages of investigation, that it or structurally related compounds could be explored as pharmaceutical agents to enhance insulin release in certain conditions. Further research is needed to understand the precise mechanisms of action and to determine if this effect can be harnessed for therapeutic benefit in humans.

Table 6: Investigated Effects of 3-Methyl-2-oxovaleric Acid on Insulin Secretion

Experimental ModelObserved Effect
Isolated pancreatic islets from obese-hyperglycemic miceInduction of biphasic insulin release. nih.gov
Isolated pancreatic islets from obese-hyperglycemic miceInduction of calcium uptake. nih.gov

Emerging Research Areas and Future Perspectives on 3 Methyl 2 Oxovaleric Acid

Systems Biology and Multi-Omics Integration

A systems biology approach, which combines data from various "omics" disciplines, is becoming indispensable for a comprehensive understanding of 3-methyl-2-oxovaleric acid's role in complex biological systems. mdpi.com The integration of genomics, transcriptomics, proteomics, and metabolomics allows researchers to move beyond studying single molecules in isolation and instead analyze the intricate networks of interactions that govern cellular processes. nih.govmetwarebio.com

Metabolomics, in particular, provides a direct snapshot of the physiological state of a cell or organism, with 3-methyl-2-oxovaleric acid being a critical data point in metabolic profiling. nih.gov By correlating changes in the levels of this keto acid with alterations in gene expression (transcriptomics) and protein abundance (proteomics), researchers can uncover novel regulatory mechanisms and pathways. For instance, a metabolomics study on esophageal squamous cell carcinoma revealed a significant downregulation of 3-methyl-2-oxovaleric acid in tumor tissues with high expression of certain interleukins, suggesting a link between its metabolism and cancer progression. nih.gov

The primary goal of these multi-omics studies is to construct comprehensive models that can predict how perturbations in one part of the system, such as a genetic mutation affecting an enzyme that metabolizes 3-methyl-2-oxovaleric acid, will impact the entire network. metwarebio.comresearchgate.net This holistic view is crucial for identifying potential new biomarkers and therapeutic targets. metwarebio.com

Table 1: Applications of Multi-Omics in 3-Methyl-2-oxovaleric Acid Research

Omics FieldApplication in 3-Methyl-2-oxovaleric Acid ResearchPotential Insights
Genomics Identifying genetic variations associated with altered 3-methyl-2-oxovaleric acid levels.Understanding the genetic basis of metabolic disorders like MSUD. thehindu.com
Transcriptomics Analyzing gene expression changes in response to varying concentrations of 3-methyl-2-oxovaleric acid.Revealing the cellular pathways affected by the accumulation of this metabolite. nih.gov
Proteomics Quantifying changes in protein levels involved in the metabolism of 3-methyl-2-oxovaleric acid.Identifying key enzymes and transporters in its metabolic pathway. nih.gov
Metabolomics Measuring the levels of 3-methyl-2-oxovaleric acid and other related metabolites in biological samples.Providing a direct readout of metabolic function and dysfunction. nih.gov

Role of the Microbiome in 3-Methyl-2-oxovaleric Acid Metabolism

The gut microbiome, the vast community of microorganisms residing in the digestive tract, is increasingly recognized for its profound impact on host metabolism. nih.gov Gut bacteria can both produce and degrade branched-chain amino acids (BCAAs) and their corresponding keto acids, including 3-methyl-2-oxovaleric acid. nih.gov This microbial activity can significantly influence the circulating levels of these metabolites in the host. nih.gov

Research has shown that individuals with obesity often exhibit gut microbiota dysbiosis, which is associated with higher circulating levels of BCAAs and branched-chain α-keto acids (BCKAs). nih.gov Specific bacterial species, such as Bacteroides spp., have been shown to influence BCAA catabolism. nih.gov The interplay between diet, the gut microbiome, and host metabolism is a critical area of investigation. researchgate.net For example, dietary components can modulate the composition of the gut microbiota, which in turn affects the production and degradation of metabolites like 3-methyl-2-oxovaleric acid. researchgate.net

Understanding these complex interactions is crucial, as alterations in the gut microbiome have been linked to various metabolic disorders. nih.gov Future research will likely focus on elucidating the specific microbial pathways involved in 3-methyl-2-oxovaleric acid metabolism and exploring the potential of microbiome-based therapies, such as probiotics or prebiotics, to modulate its levels and mitigate associated health risks.

Identification of Novel Receptor Interactions

While the primary role of 3-methyl-2-oxovaleric acid is as a metabolic intermediate, there is growing interest in its potential signaling functions, which would be mediated through interactions with specific cellular receptors. The accumulation of this and other BCKAs is known to be neurotoxic, suggesting that they may interact with neuronal signaling pathways. healthmatters.iohmdb.ca

In the context of MSUD, high concentrations of BCKAs in the brain can lead to a depletion of glutamate (B1630785), a key excitatory neurotransmitter. healthmatters.io This disruption of neurotransmitter balance compromises energy metabolism and protein synthesis in the brain. healthmatters.io While the precise molecular targets of 3-methyl-2-oxovaleric acid are still being investigated, its ability to induce mitochondrial oxidative energy metabolism in skeletal myocytes via the cAMP-PKA-p38 MAPK pathway has been reported. nih.gov This suggests that it may interact with receptors or signaling proteins involved in this pathway.

Future research will likely employ techniques such as affinity chromatography and computational modeling to identify and characterize specific receptors that bind to 3-methyl-2-oxovaleric acid. The identification of such receptors could open up new avenues for understanding its physiological and pathophysiological roles and for developing targeted therapeutic interventions.

Pre-Clinical Model Refinements and Animal Studies

The development and refinement of preclinical animal models are crucial for advancing our understanding of diseases related to 3-methyl-2-oxovaleric acid and for testing the safety and efficacy of new therapies. insphero.com Mouse models have been instrumental in elucidating the pathways of bile acid biosynthesis and metabolism, which can be relevant to understanding the broader context of metabolic diseases. nih.gov

For MSUD, researchers have established and characterized a mouse model that mimics the lethal neonatal phenotype of the human disease. nih.gov This model has been invaluable for testing the efficacy of liver-directed AAV gene therapy. nih.gov More recently, a cow model of MSUD has been utilized, representing the largest experimental animal to receive systemic gene therapy for this condition to date. clinicforspecialchildren.org This large animal model is particularly significant because the metabolic profile of the diseased cow is very similar to that of human patients. umassmed.edu The successful treatment of this calf, which has shown normal growth and development for over two years on an unrestricted diet, provides strong evidence for the therapeutic potential of this gene therapy approach in humans. clinicforspecialchildren.org

Future refinements in animal models may focus on creating models that more accurately recapitulate the full spectrum of human disease, including the neurocognitive and psychiatric symptoms. nih.gov Additionally, the development of microphysiological systems (MPS), or "organs-on-a-chip," that mimic human and animal organ functions could provide a more ethical and effective way to screen for toxicity and study disease mechanisms. insphero.com

Q & A

Q. What role does 3M2OVA play as a clinical biomarker in maple syrup urine disease (MSUD)?

3M2OVA is a key diagnostic marker for MSUD, a genetic disorder caused by defects in the branched-chain α-keto acid dehydrogenase complex. This enzyme deficiency leads to accumulation of branched-chain amino acids (BCAAs) and their α-keto acid derivatives, including 3M2OVA (derived from isoleucine), in blood, urine, and cerebrospinal fluid. Elevated levels correlate with neurological damage and metabolic acidosis . Detection methods include gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify 3M2OVA in biological samples, enabling early diagnosis and monitoring of treatment efficacy .

Q. How is 3M2OVA analyzed in metabolomic studies, and what are the methodological challenges?

3M2OVA is quantified using targeted metabolomics approaches. For example, GC-TOF-MS (gas chromatography–time-of-flight mass spectrometry) with derivatization protocols improves volatility and detection sensitivity. Key challenges include:

  • Sample preparation : Acidic metabolites like 3M2OVA require stabilization (e.g., flash-freezing, acidification) to prevent degradation.
  • Interference : Co-elution with structurally similar α-keto acids (e.g., α-ketoisovaleric acid) necessitates high-resolution chromatography and selective ion monitoring .
  • Data processing : Exclusion of fragments and unidentified molecular features (e.g., using Bruker Daltonics QuantAnalysis software) reduces false positives .

Q. What is the biochemical pathway of 3M2OVA in branched-chain amino acid (BCAA) metabolism?

3M2OVA is generated via transamination of isoleucine by mitochondrial branched-chain aminotransferase (BCAT). It is subsequently degraded by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce acetyl-CoA and succinyl-CoA. Dysregulation in this pathway (e.g., BCKDH deficiency in MSUD) results in 3M2OVA accumulation, disrupting energy metabolism and contributing to neurotoxicity .

Advanced Research Questions

Q. How can contradictory findings about 3M2OVA levels in male infertility studies be resolved?

In seminal fluid, 3M2OVA levels were unexpectedly higher in normospermic individuals compared to oligospermic/azoospermic groups, contrary to its role as a metabolic toxin. This paradox may arise from:

  • pH dynamics : Lower seminal pH in infertile individuals (due to reduced citrate/malate) could destabilize 3M2OVA or alter its ionization state, affecting detection .
  • Compensatory mechanisms : Normospermic samples may exhibit active BCAA catabolism, producing 3M2OVA as a transient intermediate without toxicity. Resolution requires longitudinal studies with standardized pH controls and isotope-labeled tracers to track metabolic flux .

Q. What experimental designs are optimal for dose-response studies involving 3M2OVA?

Dose-response studies (e.g., dietary BCAA optimization in pigs) use mixed-effects models (SAS MIXED procedure) to account for individual variation. Key steps include:

  • Model selection : Curvilinear-plateau (CLP) or broken-line (BL) models identify threshold concentrations where metabolite responses plateau.
  • Validation : Orthogonal polynomial contrasts assess linear/quadratic trends, while PROC NLIN/NLMIXED estimates breakpoints (e.g., minimum dietary isoleucine requirement linked to 3M2OVA levels) .
  • Confounding factors : Environmental variables (e.g., housing conditions) significantly alter 3M2OVA levels, necessitating randomized block designs .

Q. How does 3M2OVA influence immune cell metabolism under stress conditions?

In macrophages, 3M2OVA accumulates under metabolic stress (e.g., microgravity), correlating with altered cytoskeletal stability and immune dysfunction. Mechanistic studies suggest:

  • Mitochondrial inhibition : 3M2OVA competitively inhibits 2-oxoglutarate dehydrogenase (OGDH), disrupting the TCA cycle and ATP synthesis.
  • Redox imbalance : Depletion of NADH/NADPH exacerbates oxidative stress, impairing phagocytosis . Experimental validation involves Seahorse metabolic flux analysis and CRISPR-Cas9 knockdown of BCAT/BCKDH isoforms.

Q. What methodological advancements address 3M2OVA’s role in environmental metabolomics?

Studies in swine revealed that environmental enrichment (e.g., straw bedding) reduces plasma 3M2OVA, suggesting improved BCAA utilization. Advanced approaches include:

  • Multi-omics integration : Pairing metabolomics with proteomics (e.g., CD14/ICAM-1 expression) to link 3M2OVA levels to immune pathways.
  • Stable isotope tracing : Using ¹³C-labeled isoleucine to track 3M2OVA turnover rates in different housing conditions .

Data Contradiction Analysis

Q. Why does 3M2OVA exhibit conflicting roles as both a toxin and a biomarker in different contexts?

  • Tissue-specific effects : In the brain, 3M2OVA accumulation directly inhibits OGDH, causing neurotoxicity. In contrast, its presence in biofluids (e.g., urine) serves as a passive biomarker without pathogenic activity .
  • Concentration thresholds : Subtoxic levels may regulate metabolic signaling (e.g., mTOR activation via BCAA catabolism), while supraphysiological concentrations induce acidosis .

Methodological Recommendations

  • Quality control : Include internal standards (e.g., deuterated 3M2OVA) for LC-MS/MS to correct for matrix effects .
  • Ethical reporting : Adhere to FAIR data principles by sharing raw metabolomic datasets and analytical pipelines to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.